4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
Overview
Description
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile is a chemical compound with the molecular formula C11H8ClN5 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of drugs like etravirine , which primarily targets the HIV-1 reverse transcriptase enzyme.
Pharmacokinetics
It is also predicted to inhibit CYP1A2 and CYP3A4, two important enzymes involved in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile typically involves the nucleophilic substitution reaction of 4-aminobenzonitrile with 4,6-dichloropyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes further substitution to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. Microwave-assisted synthesis has been explored to reduce reaction times and improve yields. This method involves using microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher efficiency .
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Potassium carbonate in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: The major products formed are typically oxidized derivatives of the original compound.
Reduction: The major products are reduced derivatives, such as amines or alcohols.
Substitution: The major products are substituted derivatives, where the chloro group is replaced by other nucleophiles.
Scientific Research Applications
4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Amino-6-chloropyrimidin-2-yl)amino)benzonitrile
- 4-((4-Amino-6-chloropyrimidin-2-yl)amino)phenol
- 4-((4-Amino-6-chloropyrimidin-2-yl)amino)aniline
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-[(4-amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-9-5-10(14)17-11(16-9)15-8-3-1-7(6-13)2-4-8/h1-5H,(H3,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFUACDBVMFQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856126 | |
Record name | 4-[(4-Amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1398507-08-8 | |
Record name | 4-[(4-Amino-6-chloropyrimidin-2-yl)amino]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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